molecular formula C17H16O7 B172912 1-Hydroxy-2,3,4,7-tetramethoxyxanthone CAS No. 14103-09-4

1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Cat. No.: B172912
CAS No.: 14103-09-4
M. Wt: 332.3 g/mol
InChI Key: MIPXRVRWIMVNPA-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a xanthone derivative, known for its presence in various plant species, particularly in the Gentianaceae family. This compound is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

The primary targets of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone are currently unknown. This compound is a metabolite of xanthone , which can be found in Halenia elliptica D. Don . Xanthones are known to have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . .

Mode of Action

Given its structural similarity to other xanthones, it may share some of their bioactivities . .

Biochemical Pathways

As a metabolite of xanthone , it may potentially influence the same pathways as other xanthones.

Pharmacokinetics

As a metabolite of xanthone , it’s likely that it shares some pharmacokinetic properties with other xanthones.

Action Environment

Future Directions

Future research could focus on further understanding the bioactive properties of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and its potential applications in medicine. Additionally, more studies could be conducted to explore its synthesis and chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone can be synthesized through several methods. One common approach involves the extraction from the aerial parts of plants like Halenia elliptica D. Don . The extraction process typically involves solvent extraction followed by chromatographic purification.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources remains a primary method. The yields from these extractions are generally low, necessitating the development of more efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of xanthone .

Properties

IUPAC Name

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPXRVRWIMVNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161526
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14103-09-4
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1-hydroxy-2,3,4,7-tetramethoxyxanthone?

A: this compound is a planar molecule characterized by a xanthone backbone with a hydroxyl group at position 1 and four methoxy groups at positions 2, 3, 4, and 7. [, ] Its molecular formula is C17H16O7, and its molecular weight is 332.30 g/mol. [, ] The compound's structure has been elucidated using spectroscopic techniques such as X-ray crystallography, confirming its planar conformation with only two methoxy groups deviating slightly from the plane. [, ]

Q2: From which natural sources has this compound been isolated?

A: Research indicates that this compound has been isolated from several plant species. These include Halenia elliptica [, ], a Tibetan medicinal herb, and Swertia chirayita [], another plant known for its medicinal properties. Additionally, it has been identified as a constituent of the active fraction of Radix Astragali Formula, a traditional Chinese medicine. []

Q3: What analytical methods are commonly employed to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) is a widely used technique for both the identification and quantification of this compound. [] Researchers often employ reversed-phase HPLC with a C18 column and a mobile phase comprising methanol and a buffer solution, typically dibasic potassium phosphate. UV detection is commonly used, with a wavelength around 269 nm offering optimal sensitivity for this compound. []

Q4: What research has been conducted on the potential biological activities of this compound?

A: While the exact mechanisms of action remain to be fully elucidated, preliminary research suggests that this compound and related xanthones isolated from Halenia elliptica may possess inhibitory activity against bone resorption. [] Further investigation is necessary to confirm these findings and explore other potential bioactivities.

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